(R)-(+)-Verapamilic Acid
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Description
“®-(-)-Mandelic acid” is a chiral resolving agent . It is also used as a building block to synthesize pharmaceutical drugs such as penicillin and cephalosporin . It can be synthesized from (R, S)-mandelonitrile with high yield and enantioselectivity using the nitrilase enzyme .
Synthesis Analysis
The biosynthesis of ®-mandelic acid from styrene oxide has been reported . The process involves the use of the Gluconobacter oxydans endogenous efficiently incomplete oxidization and the epoxide hydrolase (SpEH) heterologously expressed in G. oxydans .
Molecular Structure Analysis
While specific molecular structure analysis for “®-(+)-Verapamilic Acid” is not available, tools such as Protein Structure Analysis Workflow and Bio3d can be used for structural data analysis .
Chemical Reactions Analysis
Amino acids, which have similar properties to “®-(+)-Verapamilic Acid”, are amphoteric in nature. They act as both acids and bases due to the presence of two amine and carboxylic groups .
Physical And Chemical Properties Analysis
Amino acids, which share similar properties with “®-(+)-Verapamilic Acid”, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water .
Safety and Hazards
Future Directions
While specific future directions for “®-(+)-Verapamilic Acid” are not available, research in the field of carbohydrate-containing therapeutics, which includes similar compounds, suggests potential directions such as pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
properties
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLIANLKRGLY-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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